molecular formula C7H5NO3 B1591498 6-Formylpyridine-2-carboxylic acid CAS No. 499214-11-8

6-Formylpyridine-2-carboxylic acid

Cat. No.: B1591498
CAS No.: 499214-11-8
M. Wt: 151.12 g/mol
InChI Key: DAUQNAWDINBWER-UHFFFAOYSA-N
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Description

6-Formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Formylpyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylpyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the formylation of 2-pyridinecarboxylic acid using formylating agents like formic acid or formamide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The reaction is often carried out in stainless steel reactors with precise temperature and pH control to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: 6-Pyridinecarboxylic acid.

    Reduction: 6-Hydroxymethylpyridine-2-carboxylic acid.

    Substitution: Derivatives with substituted functional groups at the formyl or carboxylic acid positions.

Scientific Research Applications

6-Formylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 6-Formylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their structure and function .

Comparison with Similar Compounds

    2-Pyridinecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    6-Methylpyridine-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical properties and reactivity.

    6-Hydroxymethylpyridine-2-carboxylic acid: Formed by the reduction of 6-Formylpyridine-2-carboxylic acid, with a hydroxymethyl group instead of a formyl group.

Uniqueness: this compound is unique due to the presence of both formyl and carboxylic acid groups on the pyridine ring, providing a versatile platform for various chemical transformations and applications in research and industry .

Properties

IUPAC Name

6-formylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUQNAWDINBWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555208
Record name 6-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499214-11-8
Record name 6-Formylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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